Fenirofibrate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenirofibrate-d6 is a deuterated analog of fenofibrate, a medication primarily used to treat high cholesterol and triglyceride levels in the blood. The compound is labeled with six deuterium atoms, which makes it useful in various research applications, particularly in the fields of medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenirofibrate-d6 involves the incorporation of deuterium atoms into the fenofibrate molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents. One common method involves the hydrogen-deuterium exchange reaction, where fenofibrate is treated with deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions. The process requires specialized equipment to handle deuterium gas and ensure the safety and efficiency of the reaction. The final product is then purified using techniques such as chromatography to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Fenirofibrate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fenofibric acid-d6.
Reduction: Reduction reactions can convert this compound back to its parent alcohol form.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Fenofibric acid-d6
Reduction: Fenofibrate-d6 alcohol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Fenirofibrate-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fenofibrate in the body.
Environmental Research: Helps in tracing the environmental fate and transport of fenofibrate.
Industrial Research: Used in the development of new formulations and delivery systems for fenofibrate.
Mechanism of Action
Fenirofibrate-d6, like fenofibrate, activates peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased oxidation of fatty acids, reduced triglyceride levels, and increased high-density lipoprotein cholesterol levels. The molecular targets include genes involved in lipid metabolism, such as those encoding for lipoprotein lipase and apolipoprotein A-I .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: The non-deuterated analog of Fenirofibrate-d6.
Fenofibric Acid: The active metabolite of fenofibrate.
Clofibrate: Another fibric acid derivative used to lower lipid levels.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and environmental studies where accurate tracing is essential.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.